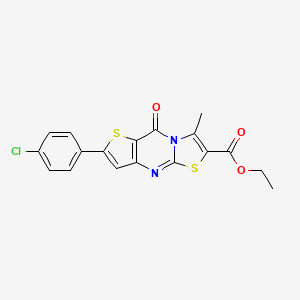
Bis(N-((3alpha,5beta,7alpha,12alpha)-3,7,12-trihydroxy-24-oxocholan-24-yl)glycinato)copper
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(N-((3alpha,5beta,7alpha,12alpha)-3,7,12-trihydroxy-24-oxocholan-24-yl)glycinato)copper is a complex compound that features a copper ion coordinated with two bile acid derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(N-((3alpha,5beta,7alpha,12alpha)-3,7,12-trihydroxy-24-oxocholan-24-yl)glycinato)copper typically involves the reaction of copper salts with bile acid derivatives under controlled conditions. The bile acid derivatives are first prepared through a series of chemical reactions, including hydroxylation and oxidation, to introduce the necessary functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(N-((3alpha,5beta,7alpha,12alpha)-3,7,12-trihydroxy-24-oxocholan-24-yl)glycinato)copper can undergo various chemical reactions, including:
Oxidation: The copper ion can participate in redox reactions, potentially altering the oxidation state of the compound.
Substitution: Ligand exchange reactions can occur, where the bile acid derivatives are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation reactions. Substitution reactions may involve the use of different ligands under controlled pH and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may result in the formation of higher oxidation state copper complexes, while substitution reactions can yield new copper-ligand complexes.
Wissenschaftliche Forschungsanwendungen
Bis(N-((3alpha,5beta,7alpha,12alpha)-3,7,12-trihydroxy-24-oxocholan-24-yl)glycinato)copper has several scientific research applications:
Chemistry: It can be used as a catalyst in various organic reactions due to its unique coordination environment.
Biology: The compound’s interaction with biological molecules makes it a potential candidate for studying metal-biomolecule interactions.
Medicine: Its potential therapeutic properties are being explored, particularly in the context of metal-based drugs.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced catalytic activity or improved stability.
Wirkmechanismus
The mechanism by which Bis(N-((3alpha,5beta,7alpha,12alpha)-3,7,12-trihydroxy-24-oxocholan-24-yl)glycinato)copper exerts its effects involves the coordination of the copper ion with the bile acid derivatives. This coordination can influence the compound’s reactivity and interaction with other molecules. The molecular targets and pathways involved depend on the specific application, such as catalysis or therapeutic use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 24-Nor-5beta-cholane-3alpha,7alpha,12alpha,23-tetrol
- 3alpha,7alpha,12alpha-trihydroxy-5beta-cholestan-26-oyl-CoA
Uniqueness
Bis(N-((3alpha,5beta,7alpha,12alpha)-3,7,12-trihydroxy-24-oxocholan-24-yl)glycinato)copper is unique due to its specific coordination environment and the presence of bile acid derivatives. This gives it distinct properties compared to other copper complexes, such as enhanced stability and specific reactivity patterns.
Eigenschaften
CAS-Nummer |
94233-01-9 |
|---|---|
Molekularformel |
C52H86CuN2O12 |
Molekulargewicht |
994.8 g/mol |
IUPAC-Name |
copper;2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid |
InChI |
InChI=1S/2C26H43NO6.Cu/c2*1-14(4-7-22(31)27-13-23(32)33)17-5-6-18-24-19(12-21(30)26(17,18)3)25(2)9-8-16(28)10-15(25)11-20(24)29;/h2*14-21,24,28-30H,4-13H2,1-3H3,(H,27,31)(H,32,33);/t2*14-,15+,16-,17-,18+,19+,20-,21+,24+,25+,26-;/m11./s1 |
InChI-Schlüssel |
DVAZMJONYFZKJU-RNALDXRBSA-N |
Isomerische SMILES |
C[C@H](CCC(=O)NCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C.C[C@H](CCC(=O)NCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C.[Cu] |
Kanonische SMILES |
CC(CCC(=O)NCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.CC(CCC(=O)NCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.[Cu] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



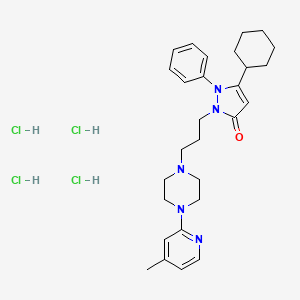
![N-[(4-nitrophenyl)methyl]-2-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)ethanamine](/img/structure/B12711206.png)


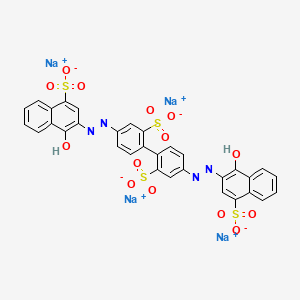


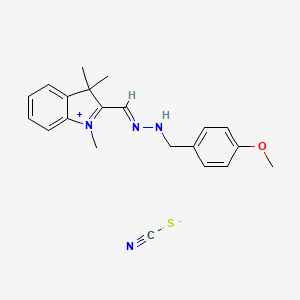
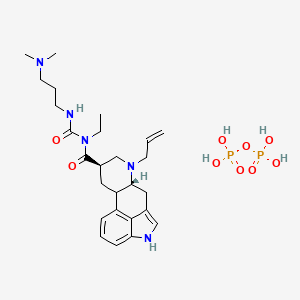
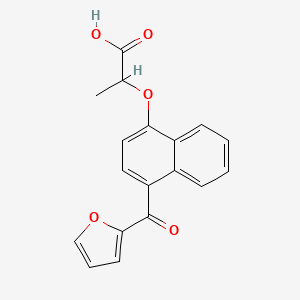
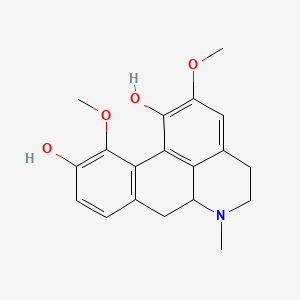
![2-[(1-Methyl-2-phenoxyethyl)amino]-1-[4-(phenylmethoxy)phenyl]propan-1-one hydrochloride](/img/structure/B12711249.png)
